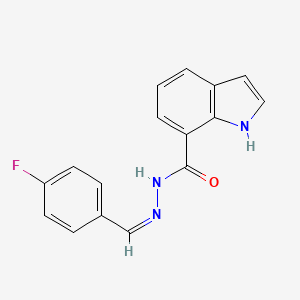![molecular formula C18H18ClNO B5911497 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as CDMB and is used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
CDMB has been widely used in scientific research for its potential applications in various fields. It has been used as a probe for studying the binding properties of proteins and DNA. CDMB has also been used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. Additionally, CDMB has been used in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
CDMB acts by inhibiting the activity of certain enzymes, including tyrosine kinases and phosphatases. This inhibition leads to changes in cellular signaling pathways, which can affect various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. CDMB has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMB has several advantages as a research tool, including its ease of synthesis, stability, and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of CDMB in research. One potential application is its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, CDMB could be used to study the effects of oxidative stress on various cellular processes and to develop new antioxidants for the prevention of cell damage. Further studies are needed to determine the safety and efficacy of CDMB and to explore its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one is a chemical compound with significant potential for use in scientific research. Its ease of synthesis, stability, and specificity for certain enzymes make it an attractive tool for studying various cellular processes. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of research.
Métodos De Síntesis
CDMB can be synthesized using various methods, including the reaction of 4-chloroacetophenone with 2,3-dimethylaniline in the presence of a base. The reaction produces CDMB as a yellow solid that can be purified using column chromatography.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-12-5-4-6-17(14(12)3)20-13(2)11-18(21)15-7-9-16(19)10-8-15/h4-11,20H,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNBXHIQGXLIAE-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)

![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5911515.png)